

# In-Depth Technical Guide: Benzyl (S)-(2-oxoazepan-3-YL)carbamate

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## Compound of Interest

Compound Name: **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**

Cat. No.: **B021147**

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CAS Number: 103478-12-2

This technical guide provides a comprehensive overview of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**, a key intermediate in pharmaceutical research and development, particularly in the field of neuropharmacology. This document is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is a white solid compound.<sup>[1]</sup> Its chemical structure features a benzyl carbamate group attached to an azepan-2-one ring, a seven-membered lactam. This structure, particularly its specific stereochemistry, is crucial for its biological activity and its utility as a synthetic building block.

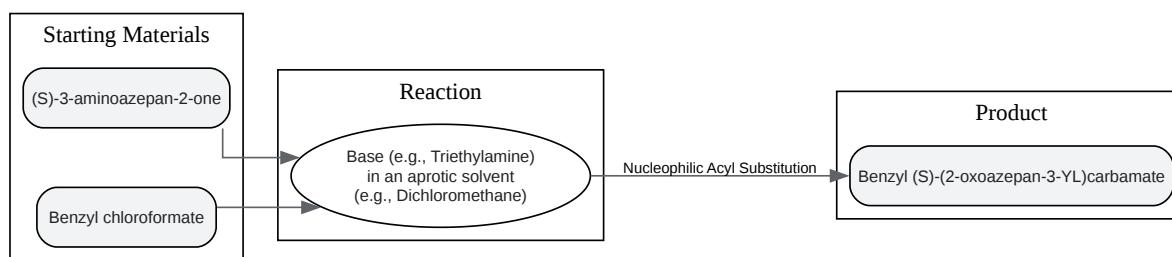
Table 1: Physicochemical Properties of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**

Property	Value	Source
CAS Number	103478-12-2	<a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	262.31 g/mol	<a href="#">[1]</a>
Appearance	White solid	<a href="#">[1]</a>
Melting Point	116 °C	<a href="#">[2]</a>
Boiling Point (Predicted)	510.1 ± 49.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.19 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Storage Temperature	2-8°C	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is not readily available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles and the synthesis of related compounds. The synthesis would logically involve the reaction of (S)-3-aminoazepan-2-one with a benzyl chloroformate or a similar benzylating agent under basic conditions.

Conceptual Synthetic Workflow:



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Caption: Conceptual workflow for the synthesis of **Benzyl (S)-(2-oxoazepan-3-YL)carbamate**.

Experimental Protocol for a Related Carbamate Synthesis (Illustrative):

The following is an illustrative protocol for the synthesis of a benzyl carbamate from an amine, which demonstrates the general principles that would be applied.

- **Dissolution:** Dissolve the starting amine, (S)-3-aminoazepan-2-one, in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Addition of Benzylating Agent:** Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the cooled and stirred solution.
- **Reaction:** Allow the reaction to proceed at 0°C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with water, dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.
- **Isolation and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is not widely published. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

Technique	Predicted Features
<sup>1</sup> H NMR	- Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the azepan-2-one ring, showing characteristic multiplets.
<sup>13</sup> C NMR	- Carbonyl carbon of the carbamate (approx. 156 ppm).- Carbonyl carbon of the lactam.- Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Carbons of the azepan-2-one ring.
IR (Infrared Spectroscopy)	- N-H stretching vibrations (approx. 3300-3400 cm <sup>-1</sup> ).- C=O stretching of the carbamate (approx. 1690-1720 cm <sup>-1</sup> ).- C=O stretching of the lactam (approx. 1650 cm <sup>-1</sup> ).- Aromatic C-H stretching.
MS (Mass Spectrometry)	- Molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight (262.31).- Characteristic fragmentation patterns, including loss of the benzyl group.

## Applications in Drug Development and Research

**Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[\[1\]](#) Its primary recognized application is in the development of neurokinin-1 (NK1) receptor antagonists.[\[3\]](#)[\[4\]](#)

### 4.1. Neurokinin-1 (NK1) Receptor Antagonism

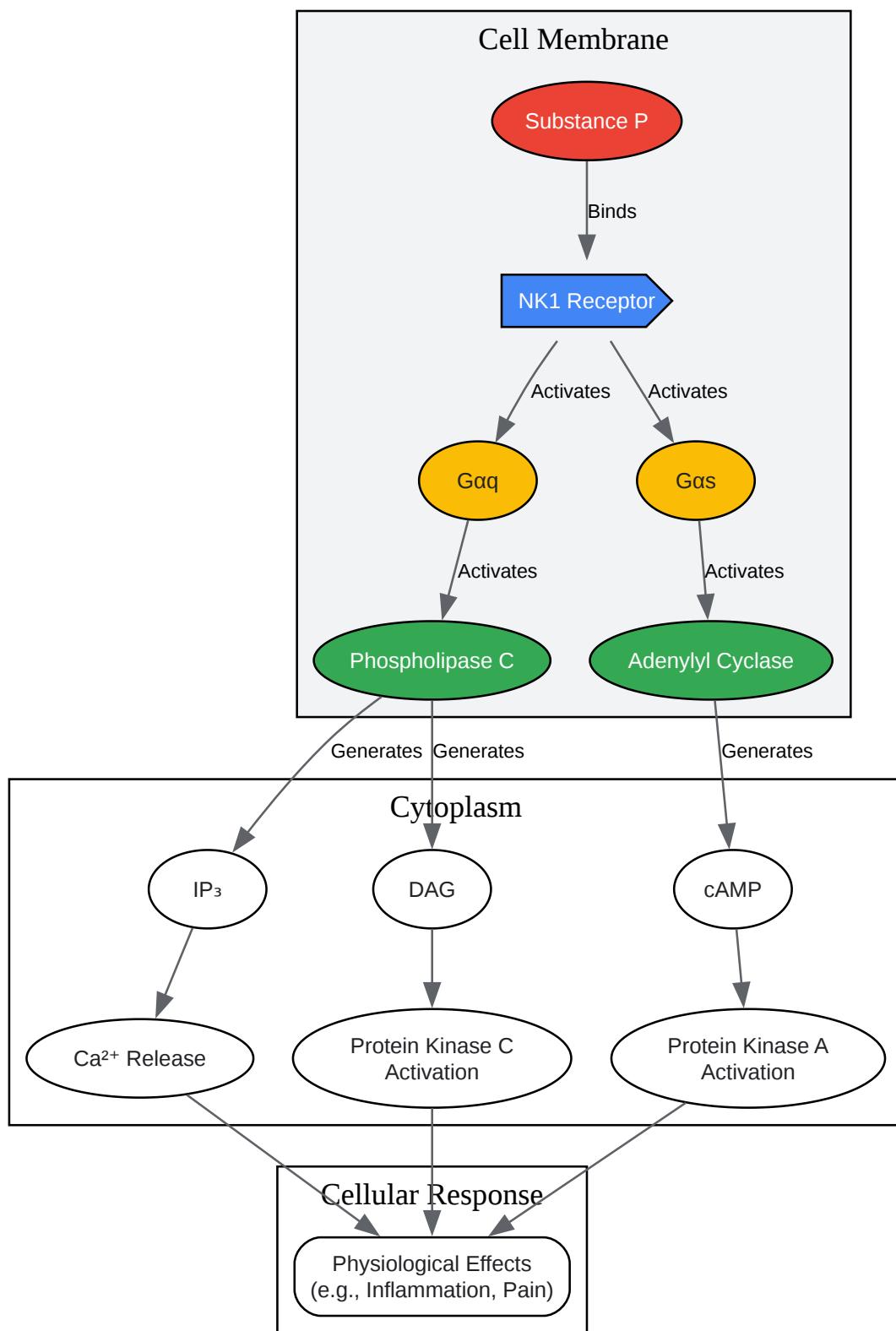
The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. The activation of the NK1 receptor is implicated in various physiological and pathological

processes, including pain transmission, inflammation, and emesis.<sup>[5][6][7]</sup> Antagonists of the NK1 receptor have been investigated for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.

**Benzyl (S)-(2-oxoazepan-3-YL)carbamate** serves as a crucial building block in the synthesis of potent and selective NK1 receptor antagonists. The azepan-2-one scaffold provides a rigid framework that can be further functionalized to optimize binding to the NK1 receptor.

#### Neurokinin-1 Receptor Signaling Pathway:

The binding of Substance P to the NK1 receptor initiates a signaling cascade. The receptor couples primarily through G<sub>q</sub> and G<sub>αs</sub> proteins, leading to the activation of downstream effectors.



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Caption: Simplified Neurokinin-1 (NK1) receptor signaling pathway.

**Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is a precursor to molecules that act as antagonists in this pathway, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting the downstream signaling events.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **Benzyl (S)-(2-oxoazepan-3-YL)carbamate** (CAS 103478-12-2) is not readily available in public databases. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. General safety measures for handling similar chemical compounds include:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[\[2\]](#)

For related carbamate compounds, general hazards may include skin and eye irritation. It is crucial to consult a specific and verified SDS for this compound before handling.

## Conclusion

**Benzyl (S)-(2-oxoazepan-3-YL)carbamate** is a significant chemical entity in the landscape of medicinal chemistry and drug discovery. Its primary role as a key intermediate in the synthesis of neurokinin-1 receptor antagonists underscores its importance in the development of therapeutics for a variety of neurological and physiological disorders. Further research into its synthesis, properties, and applications will continue to be of high value to the scientific community.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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